molecular formula C13H6Cl2F3NO3 B3686229 2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene

2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene

Cat. No.: B3686229
M. Wt: 352.09 g/mol
InChI Key: NLMKTWRXQNCJKC-UHFFFAOYSA-N
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Description

2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene is an organic compound characterized by the presence of nitro, trifluoromethyl, phenoxy, and dichlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene typically involves multiple steps, including nitration, halogenation, and etherification reactions. One common synthetic route starts with the nitration of 4-trifluoromethylphenol to introduce the nitro group. This is followed by halogenation to add chlorine atoms to the benzene ring. Finally, an etherification reaction is carried out to link the phenoxy group to the dichlorobenzene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents are often used to enhance reaction efficiency and selectivity. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene involves its interaction with molecular targets through various pathways. The nitro and trifluoromethyl groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The phenoxy and dichlorobenzene moieties contribute to the overall stability and lipophilicity of the molecule, influencing its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-Chloro-3-nitrobenzotrifluoride
  • 2,4,5-Trifluorophenylacetic acid

Uniqueness

2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds that may lack one or more of these functionalities.

Properties

IUPAC Name

1-(3,4-dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3NO3/c14-9-3-2-8(6-10(9)15)22-12-4-1-7(13(16,17)18)5-11(12)19(20)21/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMKTWRXQNCJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichlorophenol (25 gram (hereinafter g), 0.153 mol), 4-chloro-3-nitrobenzo-trifluoride (52 g, 0.23 mol) and potassium carbonate (63 g, 0.459 mol) in dimethylformamide (450 mL)was stirred under argon at 120° C. for 24 h. The reaction mixture was filtered and the filtrate evaporated. The residue was dissolved in ethyl acetate, washed with water, brine, dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was flash chromatographed (silica gel, methylene chloride/hexane), to give the title compound as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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